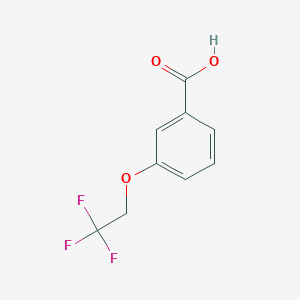

3-(2,2,2-Trifluoroethoxy)benzoic acid

Description

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c10-9(11,12)5-15-7-3-1-2-6(4-7)8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFMHRHEAZGJBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588432 | |

| Record name | 3-(2,2,2-Trifluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35480-48-9 | |

| Record name | 3-(2,2,2-Trifluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,2,2-trifluoroethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 3 2,2,2 Trifluoroethoxy Benzoic Acid

Classical Synthetic Approaches for Trifluoroethoxybenzoic Acid Derivatives

The formation of the trifluoroethoxy ether linkage to the benzoic acid scaffold is the key transformation in the synthesis of these derivatives. The primary methods involve either forming this bond directly on a benzoic acid precursor or creating the substituted aromatic ring first and then modifying a side chain to produce the carboxylic acid functionality.

Nucleophilic aromatic substitution (SNAr) is a principal reaction class for synthesizing aryl ethers. wikipedia.org In this mechanism, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group, typically a halide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, and its rate is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

The direct reaction between a halobenzoic acid and 2,2,2-trifluoroethanol (B45653) is a common approach. To facilitate the reaction, a strong base is required to deprotonate the 2,2,2-trifluoroethanol, forming the more potent 2,2,2-trifluoroethoxide nucleophile. This alkoxide then displaces the halide on the aromatic ring.

For instance, the synthesis of ethyl 2-(2,2,2-trifluoroethoxy)benzoate involves the initial formation of potassium 2,2,2-trifluoroethoxide by reacting 2,2,2-trifluoroethanol with potassium tert-butoxide in a solvent like tetrahydrofuran (THF). mdpi.com This is followed by the addition of the halobenzoate precursor, such as ethyl 2-fluorobenzoate, to initiate the substitution reaction. mdpi.com

To improve reaction rates and yields, particularly with less reactive aryl halides like chlorides and bromides, copper catalysts are frequently employed. This variation, often referred to as an Ullmann condensation, facilitates the coupling of the aryl halide with the alcohol. The process typically involves heating the halobenzoic acid with 2,2,2-trifluoroethanol in the presence of a strong base and a copper-containing material. google.com

Commonly used catalysts include copper(I) iodide (CuI) and copper(I) bromide (CuBr). google.comchemicalbook.com The reaction is generally conducted in an aprotic solvent, although a large excess of 2,2,2-trifluoroethanol can also serve as the solvent. google.com The temperature for these reactions can range from ambient temperature up to 170°C. google.com

| Parameter | Condition | Source |

| Catalyst | Copper(I) iodide (CuI), Copper(I) bromide (CuBr) | google.comchemicalbook.com |

| Base | Strong bases (e.g., potassium tert-butoxide) | google.commdpi.com |

| Solvent | Aprotic solvents (e.g., THF) or excess 2,2,2-trifluoroethanol | google.commdpi.com |

| Temperature | Ambient to 170°C | google.com |

A practical example illustrates the nucleophilic aromatic substitution pathway for a related isomer, 2-(2,2,2-trifluoroethoxy)benzoic acid. The synthesis begins with the preparation of the corresponding ester, ethyl 2-(2,2,2-trifluoroethoxy)benzoate. In this procedure, potassium tert-butoxide is added to a solution of 2,2,2-trifluoroethanol in dry THF at 0°C. mdpi.com A solution of ethyl 2-fluorobenzoate is then added, and the mixture is allowed to react, yielding the desired ester. mdpi.com The ester is subsequently hydrolyzed to the carboxylic acid. mdpi.com

| Reactants | Reagents | Conditions | Product | Source |

| 2,2,2-Trifluoroethanol, Ethyl 2-fluorobenzoate | Potassium tert-butoxide, THF | 0°C to room temperature | Ethyl 2-(2,2,2-trifluoroethoxy)benzoate | mdpi.com |

An alternative synthetic strategy involves preparing a trifluoroethoxy-substituted acetophenone and then oxidizing the acetyl group to a carboxylic acid. This method is particularly useful if the corresponding acetophenone is more readily accessible than the halobenzoic acid.

One of the most common methods for this transformation is the haloform reaction, which involves the oxidation of a methyl ketone (like an acetophenone) using a hypohalite solution, such as sodium hypochlorite (bleach) in the presence of a base like sodium hydroxide. truman.eduprepchem.com The reaction proceeds to form a carboxylate salt and a haloform (e.g., chloroform). truman.edu Subsequent acidification of the reaction mixture precipitates the desired benzoic acid. truman.edu

Stronger oxidizing agents can also be employed. For example, 2,5-bis(2,2,2-trifluoroethoxy)toluene has been oxidized to the corresponding benzoic acid using potassium permanganate at elevated temperatures. google.com

| Oxidizing Agent | Precursor | Key Features | Source |

| Sodium Hypochlorite (NaOCl) | Methyl Ketone (Acetophenone) | Mild conditions, forms haloform byproduct | truman.eduprepchem.com |

| Potassium Permanganate (KMnO₄) | Toluene or Acetophenone | Strong oxidizing agent, requires heat | google.com |

| Chromic Acid | Acetophenone | Strong oxidizing agent, requires heat | stackexchange.com |

Many synthetic routes for 3-(2,2,2-trifluoroethoxy)benzoic acid first produce a methyl or ethyl ester derivative. The final step is the hydrolysis of this ester to liberate the carboxylic acid. google.com This transformation is typically achieved through saponification, which involves heating the ester with a strong base. chemguide.co.uklibretexts.org

The ester is heated under reflux with an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). chemguide.co.uklibretexts.org This reaction is generally irreversible and goes to completion, forming an alcohol (methanol or ethanol) and the sodium or potassium salt of the carboxylic acid. chemguide.co.uk

Following the hydrolysis, the reaction mixture is cooled, and a strong acid, like hydrochloric acid (HCl), is added. sserc.org.ukyoutube.com This protonates the carboxylate salt, causing the free this compound to precipitate out of the aqueous solution, after which it can be collected by filtration. truman.edusserc.org.uk A specific example is the hydrolysis of ethyl 2-(2,2,2-trifluoroethoxy)benzoate using sodium hydroxide in a 1,4-dioxane/water solvent system, which, after acidification, yields 2-(2,2,2-trifluoroethoxy)benzoic acid in 75% yield. mdpi.com

| Reagent | Condition | Intermediate Product | Final Step | Source |

| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Heat under reflux | Carboxylate salt (e.g., sodium 3-(2,2,2-trifluoroethoxy)benzoate) | Acidification with strong acid (e.g., HCl) | mdpi.comchemguide.co.uksserc.org.uk |

Synthesis via Nucleophilic Aromatic Substitution with 2,2,2-Trifluoroethanol

Advanced Strategies for Incorporating Trifluoroethoxy Groups

Recent progress in organofluorine chemistry has led to the development of sophisticated methods for the introduction of trifluoroethoxy groups. These strategies often rely on transition-metal catalysis, radical and photoinduced reactions, and electrochemical approaches to achieve efficient and selective C–O bond formation.

Transition Metal-Catalyzed Methodologies in Organofluorine Chemistry

Transition metals, particularly copper and palladium, have emerged as powerful catalysts for the formation of C–O bonds, including the introduction of fluoroalkoxy groups onto aryl rings.

Copper-catalyzed cross-coupling reactions have a long history in the formation of C-heteroatom bonds. In the context of synthesizing aryl trifluoroethyl ethers, copper catalysis offers a valuable alternative to other transition metals. While much of the early work in copper-mediated fluoroalkylation focused on trifluoromethylation, recent advancements have demonstrated the utility of copper in trifluoroethoxylation.

One significant challenge in copper-catalyzed fluoroalkylation is the typically slow oxidative addition of aryl halides to a Cu(I)-RF intermediate, which is a key step in the catalytic cycle. This has historically limited the scope of these reactions to more reactive aryl iodides. However, the use of directing groups on the aryl halide substrate has been shown to dramatically enhance reactivity, even with less reactive aryl bromides and chlorides. These directing groups are thought to accelerate the oxidative addition at the Cu(I) center.

A notable development is the use of well-defined copper(I) fluoroalkoxide complexes for the trifluoroethoxylation of aryl and heteroaryl bromides. These complexes serve as efficient reagents, leading to the formation of a wide range of trifluoroethyl aryl ethers in good to excellent yields. This approach highlights the potential for synthesizing compounds like this compound from a corresponding 3-bromobenzoic acid precursor.

| Catalyst System | Substrate Scope | Key Features |

| CuI / Ligand | Aryl Iodides, Bromides (with directing groups) | Directing groups accelerate oxidative addition. |

| (IPr)Cu(I)–Cl / TMSRF | Aryl Bromides with directing groups | Catalytic fluoroalkylation. |

| Well-defined Cu(I) fluoroalkoxide complexes | Aryl and Heteroaryl Bromides | Efficient reagents with good to excellent yields. |

This table summarizes key aspects of copper-catalyzed trifluoroethoxylation approaches.

Palladium-catalyzed C–H activation is a powerful tool for the direct functionalization of aromatic rings, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The carboxylic acid group itself can act as a directing group, facilitating ortho-C–H functionalization. However, direct C–H fluorination of benzoic acids using this approach has proven to be challenging.

Despite the difficulties, some progress has been made. Research has shown that Pd-catalyzed ortho-C(sp²)–H fluorination of benzoic acid can be achieved, albeit with modest yields (up to 13% isolated yield). The success of this transformation is highly dependent on the choice of ligand, fluorinating reagent, and reaction conditions. A pyridone ligand with specific substitution patterns has been found to promote this challenging reaction ecust.edu.cn.

A more successful strategy involves the use of benzoic acid derivatives, such as N-sulfonylbenzamides. A protocol for the Pd(II)-catalyzed ortho-C–H trifluoroethoxylation of a broad range of these derivatives has been developed nih.govacs.org. This method has also been applied to the meta-C–H trifluoroethoxylation, which is particularly relevant for the synthesis of this compound derivatives nih.govacs.org. The use of a directing group that can be later removed is a key feature of this approach.

| Catalyst | Directing Group | Position of Functionalization | Substrate |

| Pd(OAc)₂ | Carboxylic acid | ortho | Benzoic acid |

| Pd(II) | N-sulfonylamide | ortho, meta | Benzoic acid derivatives |

This table outlines palladium-catalyzed C-H fluorination and trifluoroethoxylation of benzoic acids and their derivatives.

The development of new reagents and catalysts is a driving force in the advancement of organofluorine chemistry. While many reagents have been developed for trifluoromethylation, the synthesis of reagents for trifluoroethoxylation has also seen significant progress.

Historically, the synthesis of trifluoromethyl ethers involved harsh conditions and toxic reagents. More recent developments have focused on creating shelf-stable and easy-to-handle reagents. For trifluoroethoxylation, reagents such as 2,2,2-trifluoroethyl tosylate are widely used for the etherification of phenols enamine.net. This reagent is selective for aromatic alcohols and is a solid, making it convenient to handle enamine.net.

Another innovative approach is the use of 2,4,6-tris-(2,2,2-trifluoro-ethoxy)- nih.govmdpi.comresearchgate.nettriazene (TriTFET) as a fluorinated alkylating reagent rsc.org. TriTFET is a stable, non-toxic reagent that can be synthesized in one step from inexpensive starting materials rsc.org. It has been successfully used for the trifluoroethoxylation of alcohols and phenols under mild conditions rsc.org.

The development of new catalytic systems also plays a crucial role. For instance, the combination of a photocatalyst with a suitable trifluoroethoxylation reagent can enable novel reaction pathways, as will be discussed in the following section.

Radical and Photoinduced Fluorination Techniques

Radical and photoinduced methods offer powerful and often complementary approaches to transition metal-catalyzed reactions for the formation of C–F and C–O–CF₃ bonds. These methods can proceed under mild conditions and often exhibit unique reactivity and selectivity.

A significant breakthrough in this area is the development of a photocatalytic method for the direct C–H trifluoroethoxylation of arenes. This approach avoids the need for pre-functionalized substrates and can be applied to a broad range of aromatic and heteroaromatic compounds. The reaction mechanism is believed to involve the generation of a trifluoroethoxyl radical, which then adds to the aromatic ring.

Another relevant strategy is the radical decarboxylative functionalization of benzoic acids. A photoinduced ligand-to-metal charge transfer (LMCT) can enable a radical decarboxylative carbometalation, forming a high-valent arylcopper(III) intermediate. This intermediate can then undergo reductive elimination to form various functionalized arenes, including aryl fluorides organic-chemistry.orgresearchgate.netnih.gov. This approach is particularly noteworthy as it provides a pathway to functionalize benzoic acids at a position other than ortho, which is often a challenge in directed C-H activation.

| Method | Substrate | Key Features |

| Photocatalytic C-H Trifluoroethoxylation | Arenes and Heteroarenes | Direct functionalization of C-H bonds. |

| Radical Decarboxylative Fluorination | Benzoic Acids | Photoinduced LMCT, potential for non-ortho functionalization. organic-chemistry.orgresearchgate.netnih.gov |

This table highlights key radical and photoinduced methods for introducing fluorine-containing groups.

Electrochemical Methods for C–F Bond Formation

Electrochemical synthesis is increasingly recognized as a green and powerful tool in organic chemistry. By using electricity to drive chemical reactions, it is often possible to avoid the use of harsh chemical oxidants or reductants. In the context of organofluorine chemistry, electrochemical methods have been developed for the introduction of trifluoromethyl and trifluoromethoxy groups.

For example, an electrochemical protocol for the direct O-trifluoromethylation of electron-deficient phenols has been reported chemrevlett.com. This method uses the readily available and inexpensive Langlois reagent (CF₃SO₂Na) as the trifluoromethyl source chemrevlett.com. The proposed mechanism involves the anodic oxidation of both the phenol and the Langlois reagent to generate a phenoxyl radical and a trifluoromethyl radical, respectively, which then combine chemrevlett.com.

While direct electrochemical trifluoroethoxylation of benzoic acids is not yet well-established, the existing methods for trifluoromethylation and trifluoromethoxylation suggest that an electrochemical approach to this compound is a promising area for future research. The development of suitable trifluoroethoxylating reagents that are compatible with electrochemical conditions will be a key challenge.

Green Chemistry Principles in this compound Synthesis

The incorporation of green chemistry principles into the synthesis of chemical compounds is essential for the development of sustainable and environmentally responsible processes. This section delves into the application of these principles to the synthesis of this compound, with a focus on microwave-assisted techniques and the critical metrics of atom economy and solvent selection.

Microwave-assisted organic synthesis has become a significant tool in green chemistry, presenting considerable advantages over conventional heating methods. nih.gov Through the use of microwave irradiation, chemical reactions can be markedly accelerated, frequently resulting in higher yields, abbreviated reaction times, and enhanced energy efficiency. masterorganicchemistry.comethz.ch This technology allows for the rapid and uniform heating of the reaction mixture, which can boost reaction rates and reduce the formation of unwanted side products. masterorganicchemistry.com

The synthesis of benzoic acid and its derivatives has been demonstrated to be improved by microwave irradiation. For example, the hydrolysis of benzamide (B126) to benzoic acid, a reaction that usually necessitates an hour of traditional heating, can be finalized in only 7 minutes with a 99% yield under microwave conditions. tudelft.nl In a similar vein, the oxidation of toluene to benzoic acid with KMnO4, which requires 10-12 hours of refluxing by conventional methods, can be achieved in just 5 minutes in a microwave reactor. tudelft.nl These instances underscore the potential for substantial process intensification.

Although a specific microwave-assisted protocol for the synthesis of this compound is not widely documented in existing literature, the principles shown with other benzoic acid derivatives are directly relevant. A feasible strategy could involve a microwave-assisted Williamson ether synthesis, where a salt of 3-hydroxybenzoic acid is reacted with a 2,2,2-trifluoroethylating agent. The application of microwave heating in such a synthesis is anticipated to shorten the reaction duration and potentially increase the yield in comparison to conventional thermal approaches.

The following table provides a summary of the enhancements observed in the synthesis of benzoic acid derivatives when using microwave-assisted protocols as opposed to conventional heating methods.

| Reaction | Conventional Method | Microwave-Assisted Method | Yield Improvement | Time Reduction Factor |

| Hydrolysis of Benzamide | 1 hour reflux | 7 minutes | Comparable (99%) | ~8.5x |

| Oxidation of Toluene | 10-12 hours reflux | 5 minutes | - | ~120-144x |

| Esterification of Benzoic Acid | 45 minutes | 6 minutes | Improved Purity | 7.5x |

Atom Economy

A central tenet of green chemistry is the concept of atom economy, which quantifies the efficiency of a chemical reaction in converting the mass of reactants into the desired product. youtube.comlibretexts.org It is determined by the ratio of the molecular weight of the desired product to the total molecular weights of all reactants, given as a percentage. libretexts.org A high atom economy indicates that the majority of atoms from the reactants are integrated into the final product, thereby minimizing waste at the molecular level. chemicalbook.com Reactions possessing a high atom economy are inherently more sustainable. For instance, addition and rearrangement reactions can often achieve a theoretical atom economy of 100%. acs.org

A widely used and adaptable method for preparing ethers is the Williamson ether synthesis, which entails the reaction of an alkoxide with an alkyl halide through an SN2 mechanism. masterorganicchemistry.comwikipedia.org A viable synthetic route for this compound via this method is the reaction of the sodium salt of methyl 3-hydroxybenzoate with 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate), succeeded by the hydrolysis of the ester.

For the ether formation step:

Reactants:

Methyl 3-hydroxybenzoate (C₈H₈O₃, MW: 152.15 g/mol )

Sodium hydride (NaH, MW: 24.00 g/mol ) - used as a base

2,2,2-Trifluoroethyl triflate (C₃H₂F₆O₃S, MW: 232.10 g/mol )

Product:

Methyl 3-(2,2,2-trifluoroethoxy)benzoate (C₁₀H₉F₃O₃, MW: 234.17 g/mol )

Byproducts:

Sodium triflate (CF₃SO₃Na, MW: 172.06 g/mol )

Hydrogen gas (H₂, MW: 2.02 g/mol )

The atom economy for this step is calculated as follows:

Atom Economy = [MW of Methyl 3-(2,2,2-trifluoroethoxy)benzoate] / [MW of Methyl 3-hydroxybenzoate + MW of NaH + MW of 2,2,2-Trifluoroethyl triflate] x 100 Atom Economy = [234.17] / [152.15 + 24.00 + 232.10] x 100 = 57.3%

This calculation shows that even with a high reaction yield, a considerable fraction of the reactant mass is transformed into byproducts, signifying a moderate atom economy. The optimization of reagent choice is vital for enhancing this metric.

Solvent Considerations

The choice of solvent significantly influences the environmental impact of a chemical process, as solvents frequently represent the largest mass component of a reaction and are a major source of waste. mdpi.com Green chemistry advocates for the use of safer, more environmentally friendly solvents, or their complete elimination where possible. mdpi.com

Solvent selection guides, often created by pharmaceutical and chemical industries, classify solvents according to their environmental, health, and safety (EHS) characteristics. google.comresearchgate.net These guides offer a structure for chemists to select solvents that are less hazardous, less flammable, and more readily biodegradable. chemicalbook.com

The table below, based on various green solvent selection guides, categorizes common solvents.

| Category | Solvents | Rationale |

| Recommended | Water, Ethanol, Isopropanol, n-Butanol, Ethyl acetate, Isopropyl acetate | Low toxicity, biodegradable, available from renewable sources (for alcohols). |

| Problematic | Heptane, Toluene, Acetonitrile, Dimethyl sulfoxide (DMSO), 2-Methyltetrahydrofuran (2-MeTHF) | Pose moderate EHS concerns; their use should be minimized. |

| Hazardous | Dichloromethane (DCM), Diethyl ether, N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Present significant health and/or environmental risks (e.g., carcinogenicity, reproductive toxicity). |

| Highly Hazardous | Benzene (B151609), Carbon tetrachloride, 1,2-Dichloroethane, Chloroform | High toxicity, carcinogenic properties, and persistence in the environment; their use should be avoided. |

In the synthesis of this compound, choosing a solvent from the "Recommended" or "Problematic" lists, such as anisole or 2-MeTHF as substitutes for more hazardous solvents like DMF, would markedly improve the environmental profile of the process.

Chemical Reactivity and Functional Group Transformations of 3 2,2,2 Trifluoroethoxy Benzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group in 3-(2,2,2-trifluoroethoxy)benzoic acid is the primary site of chemical reactivity, readily undergoing reactions typical of aromatic carboxylic acids, such as esterification, conversion to acid chlorides, and amide bond formation. These transformations are fundamental for the derivatization of this compound for various applications.

Esterification is a common method for modifying the carboxylic acid group to produce esters, which can have different physical and chemical properties. This is often done to facilitate further reactions or for specific applications of the resulting ester.

The synthesis of methyl 3-(2,2,2-trifluoroethoxy)benzoate is a straightforward esterification reaction. A common and effective method is the Fischer esterification, which involves reacting this compound with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. uomustansiriyah.edu.iqmdpi.comyoutube.com The reaction is typically carried out under reflux to drive the equilibrium towards the formation of the ester. youtube.com

Solid acid catalysts, such as zirconium/titanium-based catalysts, have also been employed for the esterification of various benzoic acids with methanol, offering a more environmentally friendly and recoverable alternative to strong mineral acids. mdpi.comresearchgate.net

Table 1: Reaction Conditions for the Formation of Methyl 3-(2,2,2-trifluoroethoxy)benzoate

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| This compound | Methanol | Concentrated H₂SO₄ | Reflux | Methyl 3-(2,2,2-trifluoroethoxy)benzoate |

| This compound | Methanol | Zr/Ti Solid Acid | Reflux | Methyl 3-(2,2,2-trifluoroethoxy)benzoate |

For subsequent reactions, particularly amide bond formation, the carboxylic acid is often converted into a more reactive "activated" ester. Cyanomethyl esters are one such class of activated esters. The preparation of cyanomethyl 3-(2,2,2-trifluoroethoxy)benzoate can be achieved by reacting this compound with a haloacetonitrile, such as chloroacetonitrile (ClCH₂CN), in the presence of a base. googleapis.com

This reaction is analogous to the preparation of the cyanomethyl ester of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, where the reaction is carried out in an inert solvent. googleapis.com The base, typically an organic amine like triethylamine, deprotonates the carboxylic acid, and the resulting carboxylate anion then displaces the halide from the haloacetonitrile. googleapis.com

Table 2: General Conditions for the Preparation of Cyanomethyl Esters

| Starting Material | Reagent | Base | Solvent | Product |

| This compound | Chloroacetonitrile | Triethylamine | Inert Solvent (e.g., Ethyl Acetate) | Cyanomethyl 3-(2,2,2-trifluoroethoxy)benzoate |

The conversion of this compound to its corresponding acid chloride, 3-(2,2,2-trifluoroethoxy)benzoyl chloride, is a key transformation as acid chlorides are highly reactive intermediates for the synthesis of esters, amides, and other acyl derivatives. This conversion is typically achieved using standard chlorinating agents.

Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). asianpubs.orgprepchem.comchemicalbook.com The reaction with thionyl chloride is often carried out by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. prepchem.com When using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. chemicalbook.com These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom.

Table 3: Reagents for the Conversion of this compound to its Acid Chloride

| Reagent | Typical Conditions | Byproducts |

| Thionyl chloride (SOCl₂) | Reflux in neat reagent or inert solvent | SO₂, HCl |

| Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., DCM), catalytic DMF, room temperature | CO, CO₂, HCl |

| Phosphorus pentachloride (PCl₅) | Inert solvent | POCl₃, HCl |

Amide bond formation is a crucial reaction in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. researchgate.netluxembourg-bio.comrsc.org this compound can be coupled with a variety of primary and secondary amines to form the corresponding amides. This can be achieved through several methods, including the use of coupling reagents or via the acid chloride intermediate.

Direct amide formation can be accomplished using a variety of coupling reagents that activate the carboxylic acid in situ. growingscience.com Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt). scribd.comresearchgate.net Other modern coupling reagents include uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.com

Alternatively, the pre-formed 3-(2,2,2-trifluoroethoxy)benzoyl chloride can be reacted with an amine, typically in the presence of a base to neutralize the HCl byproduct. google.com This is a highly efficient method for amide synthesis. Similarly, activated esters, such as the cyanomethyl ester, can react directly with amines to form amides. googleapis.com

Table 4: Common Methods for Amide Bond Formation

| Method | Activating Agent/Intermediate | Key Reagents |

| Direct Coupling | In situ activated ester | DCC/HOBt, EDC/HOBt, HATU |

| Acid Chloride Method | 3-(2,2,2-Trifluoroethoxy)benzoyl chloride | SOCl₂ or (COCl)₂, then amine and base |

| Activated Ester Method | Cyanomethyl 3-(2,2,2-trifluoroethoxy)benzoate | Chloroacetonitrile/base, then amine |

Esterification Reactions for Derivatization

Reactions of the Trifluoroethoxy Substituent

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) attached to the benzoic acid core is generally considered to be a stable substituent under a wide range of reaction conditions. The strong carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethyl group contribute to its stability. Ethers are typically unreactive and require strong acids for cleavage. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com The C-O bond in the trifluoroethoxy group is robust and not easily cleaved under standard synthetic conditions, including many acidic and basic environments. nih.gov

While direct reactions involving the trifluoroethoxy group on this compound are not commonly reported, its electronic influence on the aromatic ring is significant. The trifluoroethoxy group is electron-withdrawing, which can affect the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring, should such reactions be performed. However, for the transformations discussed in this article, which focus on the carboxylic acid moiety, the trifluoroethoxy group is primarily a stable spectator group.

Stability and Reactivity Profile of the Ether Linkage

Ethers are generally characterized by their high chemical stability, and the aryl alkyl ether linkage in this compound is no exception. wikipedia.org This stability makes the ether group largely unreactive under many common reaction conditions, including exposure to halogens, dilute acids, bases, and various nucleophiles. openstax.org

Cleavage of the ether bond requires harsh conditions, typically involving strong acids such as hydrobromic acid (HBr) or hydriodic acid (HI). openstax.orgmasterorganicchemistry.com The reaction proceeds via a nucleophilic substitution mechanism, which begins with the protonation of the ether oxygen. masterorganicchemistry.com For aryl alkyl ethers, the cleavage invariably occurs at the alkyl-oxygen bond. The carbon-oxygen bond of the aromatic ring is not susceptible to cleavage because the sp²-hybridized carbon atom is resistant to both SN1 (due to the instability of the resulting aryl cation) and SN2 (due to steric hindrance) reaction pathways. libretexts.org Consequently, acidic cleavage of this compound would be expected to yield 3-hydroxybenzoic acid and 2,2,2-trifluoroethyl halide.

The presence of the highly electronegative trifluoromethyl (-CF₃) group imparts additional stability to the ether linkage. This group has a strong electron-withdrawing inductive effect, which reduces the basicity of the adjacent ether oxygen atom. This deactivation makes the initial protonation step—a prerequisite for acidic cleavage—more difficult, thereby rendering the trifluoroethoxy group more resistant to cleavage than a simple alkoxy group like methoxy or ethoxy. The 2,2,2-trifluoroethoxy moiety is noted for its significant metabolic stability in biological systems, a property that is partly attributable to the strength of this ether linkage. researchgate.net

Potential for Selective Functionalization of the Trifluoroethyl Group

The 2,2,2-trifluoroethyl group is generally considered to be chemically inert and offers limited potential for selective functionalization. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl (-CF₃) moiety exceptionally stable and resistant to transformation under most synthetic conditions. mdpi.com

While methods exist for introducing trifluoroethyl groups into molecules, transformations of an existing trifluoroethoxy group are not common. rsc.org The C-H bonds on the methylene (B1212753) (-CH₂-) portion of the substituent are the most likely sites for reaction. However, their reactivity is influenced by the adjacent, strongly electron-withdrawing -CF₃ group. While this inductive effect can influence the acidity and reactivity of neighboring C-H bonds, there is a lack of specific reported methods for the selective functionalization of these methylene hydrogens in the context of an aryl trifluoroethyl ether. Reactions targeting these C-H bonds would likely require highly reactive radical species or powerful organometallic reagents, and achieving selectivity without affecting other parts of the molecule would be a significant challenge. Therefore, for most synthetic purposes, the trifluoroethyl group is treated as a stable, non-reactive component of the molecule.

Reactions of the Aromatic Ring System

The reactivity of the aromatic ring in this compound is governed by the directing and activating or deactivating effects of the existing carboxyl and trifluoroethoxy substituents.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution reactions, the incoming electrophile attacks the electron-rich benzene ring. The regiochemical outcome is determined by the electronic properties of the substituents already present. wikipedia.org In this compound, the two substituents have competing directing effects.

Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and is a powerful deactivating group. It directs incoming electrophiles to the meta position (C-5). cognitoedu.orgtruman.edu

When directing effects conflict, the outcome is controlled by the most activating (or least deactivating) group. While both groups are deactivating, the resonance donation from the ether oxygen, however diminished, makes it a stronger director than the purely meta-directing carboxyl group. Therefore, substitution is expected to occur primarily at the positions ortho and para to the trifluoroethoxy group (C-2, C-4, and C-6), with the C-5 position (meta to both) being the least likely site. Steric hindrance from the adjacent substituents may influence the ratio of the ortho and para products. For example, in the nitration of the structurally similar 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid, substitution occurs at the positions activated by the ether linkage. soton.ac.uk

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. wikipedia.orgmasterorganicchemistry.com This reaction generally requires two key features on the aromatic ring: a good leaving group (typically a halide) and at least one strong electron-withdrawing group positioned ortho or para to the leaving group. libretexts.org

This compound, in its native form, is not a suitable substrate for SNAr reactions. It lacks a conventional leaving group on the aromatic ring. Neither the trifluoroethoxy group nor the carboxyl group can readily act as a leaving group under typical SNAr conditions. Therefore, this class of reaction is not a characteristic feature of the molecule's reactivity unless additional activating substituents and a leaving group are introduced onto the ring system.

Oxidation and Reduction of Ring Substituents

The substituents on this compound exhibit high stability towards oxidation but allow for selective reduction.

Oxidation: The molecule is highly resistant to oxidation. The aromatic ring itself, the trifluoromethyl group, and the ether linkage are all stable towards common strong oxidizing agents. The carboxylic acid group is already at a high oxidation state. Thus, the molecule is expected to remain unchanged under typical oxidative conditions.

Reduction: The carboxylic acid group is the primary site for reduction. It can be selectively reduced to the corresponding primary alcohol, 3-(2,2,2-trifluoroethoxy)benzyl alcohol, without affecting the stable ether linkage or the aromatic ring. This transformation can be achieved using specific reducing agents known to convert carboxylic acids to alcohols. Common reagents for this purpose include borane-tetrahydrofuran complex (BH₃-THF) or sodium borohydride in combination with an additive such as bromine or iodine. sci-hub.seacs.org Electrochemical methods have also been employed for the reduction of benzoic acid esters. rsc.org

| Reagent System | Functional Group Transformation | Typical Conditions | Selectivity |

|---|---|---|---|

| Borane-Tetrahydrofuran (BH₃-THF) | -COOH → -CH₂OH | Anhydrous THF, room temperature or gentle heating | Highly selective for carboxylic acids; does not reduce esters, and does not cleave the ether linkage. acs.org |

| Sodium Borohydride–Bromine (NaBH₄–Br₂) | -COOH → -CH₂OH | Refluxing THF | Effective for direct reduction of benzoic acids; ether linkage is stable under these conditions. sci-hub.se |

C-H Activation and Aryl Functionalization

A powerful and modern approach to modifying the aromatic ring is through transition metal-catalyzed C-H activation. The carboxylic acid group in this compound can act as an effective directing group, enabling the selective functionalization of the C-H bonds at the ortho positions (C-2 and C-6). nih.gov This strategy provides a highly atom-economical route to introduce new carbon-carbon or carbon-heteroatom bonds.

Catalyst systems based on ruthenium and palladium are commonly employed for this purpose, facilitating reactions such as arylation, alkenylation, and alkylation. acs.orgrsc.orgacs.org The regioselectivity of these reactions on 3-substituted benzoic acids is a subject of detailed study. For the analogous compound 3-methoxybenzoic acid, rhodium-catalyzed C-H activation shows that the choice of which ortho position (C-2 or C-6) reacts is governed by a combination of steric repulsion and weak non-covalent interactions between the alkoxy substituent and the catalyst's ligands. mdpi.comresearchgate.net

For this compound, similar principles would apply:

C-2 Position: Functionalization at this site is sterically hindered by the adjacent carboxylic acid group.

C-6 Position: This site is sterically hindered by the bulky trifluoroethoxy group.

The outcome would depend on the specific catalyst system and reaction partner, with the trifluoroethoxy group's larger size and distinct electronic nature (compared to a methoxy group) playing a crucial role in determining the regioselectivity. Research on various benzoic acids has demonstrated the versatility of this approach with a range of coupling partners. d-nb.inforesearchgate.net

| Catalyst Family | Typical Coupling Partner | Transformation | General Conditions |

|---|---|---|---|

| Ruthenium(II) (e.g., [Ru(p-cymene)Cl₂]₂) | Aryl Halides | ortho-Arylation | Base (e.g., K₂CO₃), additive, high temperature. rsc.orgd-nb.info |

| Ruthenium(II) | Allyl Alcohols / Acetates | ortho-Alkenylation or Alkylation | Base (e.g., K₃PO₄), solvent, 50-110 °C. nih.govacs.org |

| Ruthenium(II) | Bromoalkynes | ortho-Alkynylation | Base, additive, mild conditions. researchgate.net |

| Palladium(II) (e.g., Pd(OAc)₂) | Aryl Halides / Boronic Acids | ortho-Arylation | Oxidant (e.g., Ag₂CO₃), high temperature. nih.gov |

| Palladium(II) | Trifluoroethanol | ortho-Trifluoroethoxylation | Requires a modified directing group (e.g., N-sulfonylbenzamide). acs.org |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19.

High-Resolution ¹H NMR for Proton Environments

The ¹H NMR spectrum of 3-(2,2,2-Trifluoroethoxy)benzoic acid is anticipated to reveal distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the trifluoroethoxy group. The acidic proton of the carboxylic acid group is also expected to be present, though its chemical shift can be highly variable and the peak may be broad.

Based on analogous structures, the aromatic protons would likely appear as a complex multiplet or as distinct signals in the downfield region of the spectrum. The methylene protons adjacent to the trifluoromethyl group would be expected to show a quartet splitting pattern due to coupling with the three fluorine atoms.

A hypothetical ¹H NMR data table is presented below:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | COOH |

| ~7.8-8.0 | m | 1H | Ar-H |

| ~7.4-7.6 | m | 2H | Ar-H |

| ~7.2-7.3 | m | 1H | Ar-H |

| ~4.6 | q | 2H | OCH₂CF₃ |

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon.

The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position. The aromatic carbons will appear in the intermediate region of the spectrum, with the carbon attached to the trifluoroethoxy group showing a characteristic shift. The carbons of the trifluoroethoxy group will also be present, with the trifluoromethyl carbon exhibiting a quartet due to coupling with the three fluorine atoms.

A predicted ¹³C NMR data table is as follows:

| Chemical Shift (δ) (ppm) | Splitting (JCF) | Assignment |

| ~167 | - | COOH |

| ~158 | - | Ar-C-O |

| ~131 | - | Ar-C |

| ~130 | - | Ar-CH |

| ~124 | - | Ar-CH |

| ~122 | q | Ar-C |

| ~123 | q (~277 Hz) | CF₃ |

| ~118 | - | Ar-CH |

| ~66 | q (~35 Hz) | OCH₂ |

¹⁹F NMR for Fluorine-Containing Moieties

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift of this signal provides a unique fingerprint for the trifluoroethoxy moiety.

A projected ¹⁹F NMR data point is:

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~-74 | t | OCH₂CF₃ |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules like carboxylic acids. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed as the base peak. Fragmentation of this ion can provide structural information. For this compound, a prominent fragment would likely correspond to the loss of the carboxyl group as carbon dioxide.

A hypothetical ESI-MS fragmentation table is provided below:

| m/z | Ion |

| 219.0 | [M-H]⁻ |

| 175.0 | [M-H-CO₂]⁻ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. This is a crucial step in confirming the identity of a new compound. The experimentally determined exact mass should be in close agreement with the theoretically calculated mass for the chemical formula C₉H₇F₃O₃.

An expected HRMS result is:

| Ion | Calculated m/z | Found m/z |

| [M-H]⁻ | 219.0325 | (to be determined) |

Infrared (IR) Spectroscopy and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for the identification of functional groups and the elucidation of molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Specific experimental FTIR spectra for this compound are not available in the reviewed literature. However, based on its molecular structure, a theoretical spectrum would be expected to exhibit characteristic absorption bands indicative of its constituent functional groups.

Key expected vibrational modes would include:

O-H Stretching: A very broad absorption band is anticipated in the 2500–3300 cm⁻¹ region, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding. docbrown.info

C-H Stretching (Aromatic): Sharp peaks would likely appear just above 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the benzene (B151609) ring. docbrown.info

C=O Stretching (Carbonyl): A strong, sharp absorption band is expected in the region of 1680–1710 cm⁻¹, typical for the carbonyl group of an aromatic carboxylic acid. docbrown.info

C-O Stretching and O-H Bending: Bands corresponding to the C-O stretching and in-plane O-H bending of the carboxylic acid group are expected between 1210 cm⁻¹ and 1440 cm⁻¹. docbrown.info

C-F Stretching: Strong absorption bands associated with the C-F bonds of the trifluoroethoxy group would be prominent, typically appearing in the 1000–1350 cm⁻¹ range.

C-O-C Stretching (Ether): Asymmetric and symmetric stretching vibrations for the ether linkage would be expected in the 1000-1300 cm⁻¹ region.

A data table summarizing these expected, though not experimentally confirmed, FTIR absorption bands is provided below.

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500–3300 (Broad) |

| Aromatic Ring | C-H Stretch | >3000 |

| Carbonyl (Carboxylic Acid) | C=O Stretch | 1680–1710 |

| Carboxylic Acid | C-O Stretch / O-H Bend | 1210–1440 |

| Trifluoroethoxy Group | C-F Stretch | 1000–1350 (Strong) |

| Ether | C-O-C Stretch | 1000–1300 |

Fourier Transform Raman Spectroscopy

Published FT-Raman spectra specific to this compound could not be located. FT-Raman spectroscopy provides complementary information to FTIR. For this molecule, a Raman spectrum would be expected to show strong signals for the symmetric vibrations and non-polar bonds. Key anticipated signals would include the aromatic ring vibrations, particularly the ring "breathing" mode, and the C=O stretching vibration. While FTIR is sensitive to the polar C-F bonds, these may show weaker signals in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis absorption spectra for this compound are not documented in the available literature. Generally, benzoic acid and its derivatives exhibit characteristic absorption bands in the UV region due to π → π* electronic transitions within the benzene ring and the carbonyl group. For benzoic acid itself, typical absorption maxima are observed around 230 nm and 274 nm. sielc.com The presence of the trifluoroethoxy substituent at the meta-position would be expected to cause a slight shift (either bathochromic or hypsochromic) in these absorption maxima, but the precise wavelengths and molar absorptivity values remain undetermined without experimental data.

Crystallographic Analysis

Crystallographic data provides definitive information on the three-dimensional arrangement of atoms and molecules in a solid state.

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

A search of crystallographic databases and scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Therefore, crucial data such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound have not been publicly reported. Such an analysis would definitively determine its absolute molecular structure, bond lengths, bond angles, and intermolecular interactions, which commonly include hydrogen-bonded dimers between the carboxylic acid groups in related benzoic acid structures. researchgate.net

Theoretical and Computational Chemistry Studies on 3 2,2,2 Trifluoroethoxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods can elucidate structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

These calculations can also determine electronic properties that are key to understanding reactivity. By analyzing the distribution of electron density, DFT can predict which parts of the molecule are electron-rich or electron-poor, offering clues about how it might interact with other chemical species. Studies on the parent molecule, benzoic acid, have successfully used DFT to analyze its structure and vibrational spectra. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com

The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For 3-(2,2,2-Trifluoroethoxy)benzoic acid, FMO analysis would calculate the energies of these orbitals, helping to predict its kinetic stability and reactivity patterns in various chemical reactions. pku.edu.cn

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Orbital | Description | Chemical Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. Higher energy corresponds to greater nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. Lower energy corresponds to greater electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A large gap implies high stability and low reactivity. A small gap suggests the molecule is more reactive. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. wolfram.comreadthedocs.io It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. deeporigin.com Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green or yellow areas represent neutral or weakly charged regions. wolfram.com

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atoms of the carboxylic acid group, highlighting their nucleophilic character. Conversely, the hydrogen atom of the carboxyl group and the areas around the highly electronegative fluorine atoms would likely exhibit a positive potential (blue), indicating their electrophilic nature. This visualization is invaluable for predicting sites of intermolecular interactions. deeporigin.com

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. joaquinbarroso.com It transforms the complex molecular orbitals from a quantum chemical calculation into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals.

This method is particularly useful for studying charge transfer, hyperconjugation, and delocalization effects, which contribute to molecular stability. joaquinbarroso.com For this compound, NBO analysis could quantify the delocalization of electrons within the benzene (B151609) ring and the carboxylic acid group. It would also reveal stabilizing interactions, such as the interaction between the lone pairs on the ether oxygen and the anti-bonding orbitals of adjacent atoms. These interactions are described in terms of second-order perturbation theory energy, where a higher energy value indicates a stronger interaction and greater stabilization.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Transition State Analysis and Reaction Pathway Studies

Understanding a chemical reaction mechanism involves identifying the transition state—the highest energy point along the reaction coordinate that connects reactants to products. youtube.com Computational methods can locate the geometry of this transient species and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. dtu.dk

For reactions involving this compound, such as its esterification or amidation, computational chemists can model the entire reaction pathway. dtu.dk This involves optimizing the structures of the reactants, products, and any intermediates, as well as finding the transition state structure for each step. youtube.com Techniques like Nudged Elastic Band (NEB) can be used to find the minimum energy path between reactants and products. dtu.dk Such studies would reveal the detailed molecular movements during the reaction and explain how the trifluoroethoxy group influences the reaction's feasibility and speed. nih.gov

Kinetic and Thermodynamic Insights into Reaction Processes

At present, specific experimental or theoretical studies detailing the kinetic and thermodynamic parameters for the reaction processes of this compound are not extensively available in the public domain. However, general principles of physical organic chemistry and computational chemistry allow for a theoretical exploration of its reactivity.

The reactivity of the carboxylic acid group is influenced by the electron-withdrawing nature of the 3-(2,2,2-trifluoroethoxy) substituent. The trifluoroethoxy group, with its strong inductive effect (-I), is expected to increase the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid. This is due to the stabilization of the resulting carboxylate anion through the delocalization of the negative charge, which is further enhanced by the electron-withdrawing substituent.

Thermodynamically, the stability of the products and reactants governs the equilibrium position of a reaction. Computational methods such as Density Functional Theory (DFT) can be employed to calculate the Gibbs free energy change (ΔG) for reactions involving this molecule, providing insights into the spontaneity and equilibrium constant of the process.

A hypothetical reaction, such as the esterification with methanol, can be modeled to predict the thermodynamic profile. The following table represents a conceptual summary of thermodynamic parameters that could be calculated using computational methods.

| Thermodynamic Parameter | Hypothetical Calculated Value (Conceptual) | Significance |

| ΔH° (Enthalpy) | Negative | Indicates an exothermic reaction, favoring product formation at lower temperatures. |

| ΔS° (Entropy) | Near zero or slightly negative | Minimal change in the number of species; the formation of a more ordered ester might slightly decrease entropy. |

| ΔG° (Gibbs Free Energy) | Negative | Suggests a spontaneous reaction under standard conditions, favoring the formation of the ester product. |

Note: The values in this table are conceptual and would require specific computational studies for quantification.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry and materials science for designing molecules with desired biological activities or properties.

Computational Approaches to Correlate Structure with Theoretical Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. For a molecule like this compound, QSAR studies would involve calculating various molecular descriptors and correlating them with a known or predicted activity.

Key molecular descriptors that would be relevant for a QSAR study of this compound and its analogs include:

Electronic Descriptors: These describe the electronic properties of the molecule. The Hammett constant (σ) for the 3-(2,2,2-trifluoroethoxy) group would quantify its electron-withdrawing effect. Other descriptors include partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule. Parameters like molar refractivity (MR) and Taft steric parameters (Es) would be important.

Hydrophobic Descriptors: The partition coefficient (logP) is a key descriptor for hydrophobicity, which influences a molecule's ability to cross biological membranes.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, such as connectivity indices.

A hypothetical QSAR equation might take the form:

Biological Activity = c1(logP) + c2(σ) + c3*(Es) + constant

Where c1, c2, and c3 are coefficients determined by regression analysis of a dataset of analogous compounds.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to study the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or a nucleic acid.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For this compound, a docking study would involve:

Obtaining the 3D structure of a relevant biological target.

Generating a low-energy 3D conformation of the ligand.

Using a docking algorithm to place the ligand into the binding site of the target in various orientations and conformations.

Scoring the resulting poses to predict the most favorable binding mode and estimate the binding affinity.

The benzoic acid moiety can act as a hydrogen bond donor and acceptor, while the trifluoroethoxy group can participate in hydrophobic and potentially halogen-bonding interactions. The phenyl ring can engage in π-π stacking or hydrophobic interactions.

The following table conceptualizes the potential interactions of this compound with a hypothetical enzyme active site.

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine, Histidine, Serine, Threonine |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Ether Oxygen (-O-) | Hydrogen Bonding (acceptor) | Serine, Threonine, Tyrosine |

| Trifluoromethyl Group (-CF3) | Hydrophobic Interactions, Halogen Bonding | Leucine, Isoleucine, Alanine, Electron-rich residues |

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the ligand-target complex over time. An MD simulation would provide insights into:

The stability of the predicted binding pose.

The flexibility of the ligand and the protein upon binding.

The detailed network of intermolecular interactions, including the role of water molecules.

The calculation of binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone.

By analyzing the trajectory from an MD simulation, researchers can identify key interactions that are persistent and crucial for the stability of the complex, guiding further optimization of the ligand's structure to enhance its activity.

Applications in Advanced Chemical Research Excluding Prohibited Content

Role as a Versatile Synthetic Intermediate

The reactivity of both the carboxylic acid group and the aromatic ring, combined with the property-enhancing effects of the trifluoroethoxy group, makes 3-(2,2,2-Trifluoroethoxy)benzoic acid a highly useful intermediate in organic synthesis.

While specific, publicly documented pathways for the use of this compound in the synthesis of commercial agrochemicals are not abundant, its potential as a precursor is rooted in the established value of fluorinated compounds in agriculture. The incorporation of fluorine-containing groups, such as trifluoroethoxy, into active molecules can enhance their metabolic stability, binding affinity, and lipophilicity, which are critical properties for effective pesticides and herbicides. Aromatic carboxylic acids are common starting points for the synthesis of complex agrochemical structures, such as certain 3-arylquinazolin-4-one derivatives which are known to have insecticidal properties. google.com The unique electronic and steric properties imparted by the trifluoroethoxy group make this benzoic acid derivative a compound of interest for creating novel agrochemical candidates with potentially improved efficacy and environmental profiles.

The utility of this compound and its derivatives as intermediates is clearly demonstrated in the synthesis of complex, biologically active molecules for pharmaceutical research. For example, a related compound, 4-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid, serves as a key starting material in the synthesis of intermediates for potential TTK inhibitors, which are investigated for therapeutic applications. google.com In these synthetic pathways, the carboxylic acid group is typically activated and reacted with an amine to form an amide bond, a fundamental reaction in building larger molecular frameworks. google.com This role highlights the compound's value as a foundational block for constructing intricate molecular architectures.

Table 1: Synthetic Utility of 3-(Trifluoroethoxy)benzoic Acid Derivatives

| Starting Material | Reagent(s) | Product Type | Application Area | Reference |

| 4-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid | 3-hydroxyazetidine | Substituted benzamide (B126) | Intermediate for TTK Inhibitors | google.com |

As a building block, this compound offers a straightforward method for introducing the trifluoroethoxy group into a variety of molecular structures. This group is known to confer desirable properties such as enhanced thermal stability, chemical resistance, and modified solubility. These characteristics are highly sought after in the design of specialty chemicals, including high-performance lubricants, coatings, and electronic materials. The bifunctional nature of the molecule—a reactive carboxylic acid and a stable, property-modifying trifluoroethoxy group—allows for its incorporation into diverse chemical products with precisely tailored functionalities.

Contributions to Materials Science Research

In the field of materials science, this compound is a valuable component in the creation of advanced polymers, where the inclusion of fluorine is a key strategy for enhancing material performance.

This compound can function as a specialty monomer in condensation polymerization reactions. The carboxylic acid group enables it to react with diols to form polyesters or with diamines to form polyamides. When incorporated into a polymer chain, the pendant trifluoroethoxy group modifies the bulk properties of the resulting material. This approach allows for the systematic engineering of polymers with specific characteristics, such as increased glass transition temperatures, reduced water absorption, and modified surface energies, which are critical for high-performance applications.

Table 2: Potential Polymerization Applications

| Polymer Type | Co-monomer | Polymerization Method | Potential Property Enhancement |

| Polyester | Diol (e.g., Ethylene Glycol) | Condensation | Increased thermal stability, hydrophobicity |

| Polyamide | Diamine (e.g., Hexamethylenediamine) | Condensation | Reduced moisture uptake, modified solubility |

The use of this compound as a monomer is a direct contribution to the development of advanced fluorinated polymers. Fluoropolymers are a unique class of materials prized for their exceptional properties, including high thermal stability, outstanding chemical resistance, low coefficient of friction, and low surface energy. By incorporating this fluorinated monomer into polymer backbones, researchers can develop new materials suitable for demanding environments, such as in the aerospace, automotive, and chemical processing industries, where resistance to heat, chemicals, and environmental degradation is paramount.

Exploration in Chemical Biology (In Vitro Mechanistic Studies)

The trifluoroethoxy functional group is a key structural motif in the design of various enzyme inhibitors. Its strong electron-withdrawing nature and lipophilic character can significantly influence the binding affinity and selectivity of a molecule for its target enzyme. In vitro mechanistic studies are crucial for elucidating how these compounds interact with biological targets at a molecular level.

Enzymatic Interaction Studies (e.g., HPPD Inhibition Mechanisms)

The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a critical component in the tyrosine catabolism pathway in both plants and animals. nih.govnih.gov In plants, this pathway is essential for the biosynthesis of plastoquinone (B1678516) and tocopherol, which are vital for photosynthesis and antioxidant protection. Inhibition of HPPD disrupts these processes, leading to the bleaching of photosynthetic tissues and eventual plant death. This mechanism is the basis for the herbicidal activity of HPPD inhibitors. researchgate.net

Compounds structurally related to benzoic acid, such as triketone herbicides, are known potent inhibitors of HPPD. nih.govresearchgate.net The inhibitory mechanism involves the compound binding to the active site of the HPPD enzyme. Studies on inhibitors like 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) have shown that they are potent, time-dependent, and reversible inhibitors. nih.gov The process is characterized by the rapid formation of an enzyme-inhibitor complex, which then slowly dissociates, allowing for the recovery of enzyme activity. nih.gov For instance, in vitro incubation of rat liver HPPD with 100 nM of NTBC resulted in an approximate 90% loss of enzyme activity, with a calculated IC50 value of around 40 nM. nih.gov This interaction prevents the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate, leading to an accumulation of HPPA and its precursor, tyrosine. nih.gov

In Vitro Studies on Enzyme Inhibitors Derived from Trifluoroethoxybenzoic Acid Analogues (e.g., FTO, DPP-IV, AURKA, VEGFR-2)

Analogues of trifluoroethoxybenzoic acid have been investigated as inhibitors for a range of enzymes implicated in various diseases. The benzoic acid scaffold serves as a versatile starting point for developing targeted inhibitors.

Fat Mass and Obesity-Associated Protein (FTO) Inhibition

The FTO protein, an RNA demethylase, has emerged as a therapeutic target, particularly in cancers like acute myeloid leukemia (AML). nih.govresearchgate.net FTO removes N6-methyladenosine (m6A) from RNA, a modification that regulates gene expression. nih.gov Benzoic acid derivatives have been developed as FTO inhibitors. researchgate.net For example, a flexible alkaline side-chain-substituted benzoic acid inhibitor, 44/ZLD115, was designed from the parent compound FB23. This analogue demonstrated significant antiproliferative activity in leukemic cell lines and increased m6A abundance in AML cell RNA, consistent with FTO inhibition. researchgate.net Another study developed 1,2,3-triazole analogues as FTO inhibitors, with the most potent compound, C6, showing an IC50 value of 780 nM. nih.gov These inhibitors are designed to bind to the active site of FTO, preventing its demethylase activity. researchgate.net

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating insulin (B600854) secretion. oatext.com Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes. oatext.commdpi.com While direct studies on this compound were not identified, various heterocyclic compounds derived from different scaffolds have been designed as DPP-IV inhibitors. oatext.commdpi.com The design of these inhibitors often focuses on mimicking the natural substrates of DPP-IV to achieve competitive, reversible binding to the enzyme's active site. oatext.com

Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

AURKA and VEGFR-2 are key kinases involved in cell cycle regulation and angiogenesis, respectively, making them important targets in cancer therapy. acs.orgnih.govnih.gov A study focused on derivatives synthesized from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, an analogue of the subject compound. These derivatives, specifically 1,3-thiazolidine-4-ones, were evaluated as inhibitors of AURKA and VEGFR-2. acs.org

Molecular docking studies revealed that these compounds had significant binding affinities for both AURKA and VEGFR-2 residues, ranging from -9.8 to -7.9 kcal/mol. acs.org The interactions were primarily hydrophobic, with some derivatives forming hydrogen bonds with key amino acid residues like Glu 260 in AURKA. acs.org In vitro testing against a human glioblastoma cell line (LN229) showed that these compounds exhibited antiglioma efficacy. The derivative designated as 5e, which contains a 4-chlorophenyl substituent, was identified as a particularly potent moiety. acs.org

Table 1: In Vitro Activity of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid Derivatives

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | In Vitro IC50 (µg/mL) vs. LN229 Cell Line |

|---|---|---|---|

| 5b | AURKA & VEGFR-2 | -9.8 to -7.9 (Range for series) | 9.48 |

| 5c | AURKA & VEGFR-2 | -9.8 to -7.9 (Range for series) | 12.16 |

| 5e | AURKA & VEGFR-2 | -9.8 to -7.9 (Range for series) | 6.43 |

Data sourced from a study on thiazolidin-4-one derivatives against a human glioblastoma cell line. acs.org

These mechanistic studies underscore the potential of modifying the trifluoroethoxybenzoic acid structure to develop selective and potent inhibitors for various enzymatic targets relevant to human health and disease.

Patent Landscape and Intellectual Property

Overview of Key Patents in Synthesis and Application

The patent literature discloses several key methodologies for the synthesis of trifluoroethoxy-substituted benzoic acids, as well as specific applications for compounds derived from the 3-substituted isomer.

A foundational patent in this area outlines a general process for producing (2,2,2-trifluoroethoxy)benzoic acids by reacting halobenzoic acids with 2,2,2-trifluoroethanol (B45653). google.com This process is conducted in the presence of a strong base and a copper-containing material, followed by acidification. google.com The patent highlights that this method is a simpler, one-step process that utilizes commercially available and relatively inexpensive compounds, overcoming the disadvantages of prior methods that required costly reagents like 2,2,2-trifluoroethyl triflate. google.com The process is versatile, allowing for the substitution of various halobenzoic acids to produce different isomers of (2,2,2-trifluoroethoxy)benzoic acid, which are valuable as synthetic intermediates in the pharmaceutical industry. google.com

Another significant patent describes a method for producing trifluoroethoxy-substituted benzoic acids by reacting a corresponding halogenated benzoic acid with trifluoroethanol in the solvent tetrahydrofuran, in the presence of a base and a copper salt. justia.com This underscores the utility of copper-catalyzed nucleophilic substitution as a key strategy for introducing the trifluoroethoxy moiety onto the benzoic acid scaffold.

Specific applications of 3-(2,2,2-Trifluoroethoxy)benzoic acid as an intermediate are detailed in patents for more complex molecules. For instance, patent WO2013087579A1 describes the use of 4-bromo-3-(2,2,2-trifluoroethoxy)benzoic acid as a starting material for the synthesis of substituted triazolopyridines, which are intended for use as TTK inhibitors for potential cancer therapy. google.com Similarly, patent WO2007058338A2 mentions 4-methoxy-3-(2,2,2-trifluoroethoxy)benzoic acid as a chemical compound related to the synthesis of novel oxazole (B20620) compounds that act as phosphodiesterase 4 (PDE4) inhibitors. google.com These patents demonstrate the role of this compound derivatives in creating pharmacologically active agents.

In the agricultural chemical sector, a patent for isoxazoline-substituted benzamide (B126) compounds, which have pesticidal activity, indicates the broad applicability of trifluoroethoxy-substituted benzoic acid derivatives. googleapis.com

| Patent / Application | Key Focus | Technological Contribution |

| US6288271B1 | General synthesis of (2,2,2-trifluoroethoxy)benzoic acids | A one-step, cost-effective process using halobenzoic acids, 2,2,2-trifluoroethanol, a strong base, and a copper catalyst. google.com |

| WO2013087579A1 | Application as an intermediate | Use of a bromo-derivative of this compound to synthesize TTK inhibitors for oncology. google.com |

| WO2007058338A2 | Application as an intermediate | Mention of a methoxy-derivative of this compound in the context of synthesizing PDE4 inhibitors. google.com |

| US 8,022,089 B2 | Application of derivatives | Development of isoxazoline-substituted benzamide compounds with pesticidal properties. googleapis.com |

Intellectual Property Strategies for Trifluoroethoxybenzoic Acid Derivatives

Intellectual property strategies for derivatives of this compound primarily revolve around two main areas: process patents for synthesis and composition of matter patents for novel, complex molecules that use the acid as a building block.